An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-fluorobenzamide
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-fluorobenzamide
Introduction: The Strategic Importance of 4-Amino-2-fluorobenzamide in Modern Drug Discovery
In the landscape of pharmaceutical development, the success of a therapeutic agent is intrinsically linked to the physicochemical properties of its constituent molecules and intermediates. 4-Amino-2-fluorobenzamide (CAS No. 915087-25-1) has emerged as a molecule of significant interest, primarily recognized as a key intermediate in the synthesis of Enzalutamide, a potent second-generation non-steroidal anti-androgen used in the treatment of castration-resistant prostate cancer.[1] Its structure, featuring a strategically fluorinated benzene ring coupled with amino and amide functionalities, imparts a unique set of properties that are crucial for its reactivity, solubility, and ultimately, its utility in complex synthetic pathways.
The presence of a fluorine atom at the C-2 position and an amino group at the C-4 position of the benzamide scaffold is not accidental. This specific substitution pattern is a deliberate design choice aimed at modulating the electronic environment of the ring, influencing the acidity and basicity of the functional groups, and providing specific vectors for subsequent chemical modifications. Understanding these properties is therefore not merely an academic exercise; it is a critical prerequisite for process optimization, formulation development, and the rational design of new chemical entities. This guide provides an in-depth analysis of the core physicochemical characteristics of 4-Amino-2-fluorobenzamide, offering field-proven insights and detailed experimental methodologies for researchers and drug development professionals.
Core Physicochemical Profile
A comprehensive understanding of a molecule's fundamental properties is the bedrock of its application in research and development. The data presented herein are synthesized from established chemical databases and literature, providing a robust profile for 4-Amino-2-fluorobenzamide.
Structural and Molecular Data
The arrangement of atoms and functional groups in 4-Amino-2-fluorobenzamide dictates its chemical behavior and interactions.
Caption: Workflow for the synthesis of 4-Amino-2-fluorobenzamide.
Methodology:
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Reactor Setup: To a high-pressure autoclave, add 2-fluoro-4-nitro-N-methylbenzamide (1.0 eq), ethyl acetate (approx. 20 mL per gram of starting material), and 10% Palladium on Carbon (Pd/C) catalyst (approx. 5% w/w of the starting material).
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Rationale: Ethyl acetate is a good solvent for the reaction, and Pd/C is a highly effective and widely used catalyst for the reduction of aromatic nitro groups to amines. The catalyst is heterogeneous, allowing for easy removal by filtration.
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Inerting: Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can poison the catalyst.
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Hydrogenation: Pressurize the reactor with hydrogen gas to 10 atmospheres.
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Reaction: Stir the mixture vigorously at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
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Self-Validation: The disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak confirms the reaction is proceeding.
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Workup: Carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional ethyl acetate.
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Rationale: Celite prevents the fine catalyst particles from clogging the filter paper. The catalyst can be recovered and potentially reused.
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Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
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Purification & Validation: The resulting off-white solid can be further purified by recrystallization if necessary. The final product's identity and purity should be confirmed by NMR, IR, and HPLC analysis against a reference standard. A yield of >98% is reported for this step. [2]
Protocol 2: Melting Point Determination
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Sample Preparation: Ensure the sample is completely dry and finely powdered.
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Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary tube in a calibrated melting point apparatus.
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Heating: Heat rapidly to about 15 °C below the expected melting point (160 °C). Then, decrease the heating rate to 1-2 °C per minute.
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Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A narrow melting range (e.g., < 2 °C) is indicative of high purity.
Application in Drug Development: More Than an Intermediate
The physicochemical properties of 4-Amino-2-fluorobenzamide directly influence its role as a key building block for Enzalutamide and other potential drug candidates.
Caption: Influence of physicochemical properties on drug development.
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Reactivity: The nucleophilicity of the 4-amino group is the primary site for subsequent reactions in the Enzalutamide synthesis. The electron-withdrawing nature of the ortho-fluorine atom and the meta-amide group subtly modulates this reactivity, preventing over-reaction and influencing regioselectivity. This electronic tuning is a classic example of fluorine's strategic use in medicinal chemistry. [3]* Structure-Activity Relationships (SAR): As a readily available intermediate, 4-Amino-2-fluorobenzamide serves as a scaffold for creating libraries of new compounds. [1]The amino group can be functionalized to explore interactions with different biological targets, while the fluorine atom can enhance binding affinity, improve metabolic stability, or alter membrane permeability—all critical factors in the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug.
Safety and Handling
According to the Globally Harmonized System (GHS) classification, 4-Amino-2-fluorobenzamide presents several hazards. [4]
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H302: Harmful if swallowed.
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H317: May cause an allergic skin reaction.
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H319: Causes serious eye irritation.
Handling Recommendations:
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Always handle in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and direct contact with skin and eyes.
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The compound is noted to be moisture-sensitive, so it should be stored in a tightly sealed container under an inert atmosphere (e.g., in a desiccator or glove box). [1]
Conclusion
4-Amino-2-fluorobenzamide is a quintessential example of a modern pharmaceutical building block, where specific structural features are engineered to achieve desired chemical and biological outcomes. Its physicochemical properties—from its thermal stability and solubility profile to its distinct spectral signatures—are all critical pieces of a larger puzzle. For the researcher, scientist, or drug development professional, a deep, mechanistic understanding of these properties is not just beneficial, it is essential for unlocking the full potential of this versatile molecule in the creation of next-generation therapeutics.
References
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4-AMINO-2-FLUORO-N-METHYLBENZAMIDE. (n.d.). LookChem. Retrieved February 7, 2026, from [Link]
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4-Amino-2-fluoro-N-methylbenzamide. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
- WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs. (n.d.). Google Patents.
- CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide. (n.d.). Google Patents.
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Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. (2020). Frontiers in Chemistry. Retrieved February 7, 2026, from [Link]
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Applications of fluorine-containing amino acids for drug design. (2020). European Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]
Sources
- 1. 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1 [chemicalbook.com]
- 2. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
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